- Substituted dibenzoxazepines or dibenothiazepines and their use as prostaglandin E2 antagonists, World Intellectual Property Organization, , ,

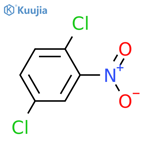

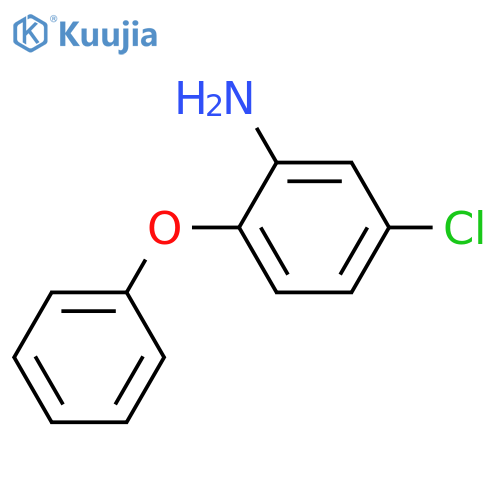

Cas no 93-67-4 (5-\u200bChloro-\u200b2-\u200bphenoxyaniline)

93-67-4 structure

Nome del prodotto:5-\u200bChloro-\u200b2-\u200bphenoxyaniline

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-Chloro-2-phenoxyaniline

- 2-Amino-4-chlorophenyl phenyl ether

- 2-Amino-4-chloro-diphenylether

- 2-Amino-4-chlorodiphenyl Ether

- 5-Chloro-2-phenoxyaniline

- 5-Chloro-2-phenoxyphenylamine

- 2-phenoxy-5-chloro-aniline

- 4-Chlor-2-aminodiphenylether

- 4-chloro-2-aminodiphenylether

- 5-Chlor-2-phenoxy-anilin

- 5-chloro-2-phenoxy-aniline

- 5-chloro-2-phenoxybenzenamine

- 5-Chloro-2-phenoxybenzenamine (ACI)

- Aniline, 5-chloro-2-phenoxy- (6CI, 7CI, 8CI)

- 1-Amino-5-chloro-2-phenoxybenzene

- 4-Chloro-2-aminodiphenyl ether

- NSC 59759

- 5-chloro-2-phenoxy-phenylamine

- MFCD00025217

- NSC59759

- SCHEMBL307310

- Z57100246

- AKOS000120982

- NSC-59759

- AS-58399

- Benzenamine, 5-chloro-2-phenoxy-

- MLS000087747

- CHEMBL1240673

- 66SM796MDB

- DTXSID70239224

- SR-01000423537-1

- NS00002492

- 2-Amino-4-chlorophenyl phenyl ether, 97%

- Q27895415

- 93-67-4

- Aniline, 5-chloro-2-phenoxy-

- HMS2464D10

- 2-Amino-4-chlorodiphenylether

- EINECS 202-266-5

- CCG-105710

- UNII-66SM796MDB

- W-100234

- DTXCID90161715

- SR-01000423537

- BDBM50326330

- A26499

- Oprea1_064181

- CS-W010468

- EC 202-266-5

- A2222

- SMR000023968

- STK397803

- F19160

- 5-\u200bChloro-\u200b2-\u200bphenoxyaniline

-

- MDL: MFCD00025217

- Inchi: 1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2

- Chiave InChI: SXEBHIMOUHBBOS-UHFFFAOYSA-N

- Sorrisi: ClC1C=C(N)C(OC2C=CC=CC=2)=CC=1

Proprietà calcolate

- Massa esatta: 219.045092g/mol

- Carica superficiale: 0

- XLogP3: 3.1

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta legami ruotabili: 2

- Massa monoisotopica: 219.045092g/mol

- Massa monoisotopica: 219.045092g/mol

- Superficie polare topologica: 35.2Ų

- Conta atomi pesanti: 15

- Complessità: 194

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

- Conta Tautomer: niente

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Solido bianco

- Densità: 1.2600

- Punto di fusione: 41.0 to 45.0 deg-C

- Punto di ebollizione: 192°C/12mmHg(lit.)

- Punto di infiammabilità: >110 ºC

- Indice di rifrazione: 1.627

- PSA: 35.25000

- LogP: 4.29570

- FEMA: 3709

- Solubilità: Solubile in etanolo etere benzene e acido acetico glaciale

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315,H319,H335

- Dichiarazione di avvertimento: P261,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:2

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26-S36

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

- Classe di pericolo:IRRITANT

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Dati doganali

- CODICE SA:2922299090

- Dati doganali:

Codice doganale cinese:

2922299090Panoramica:

2922299090. Altri gruppi amminici (naftolo\fenolo)ed eteri\esteri [compresi i loro sali, eccetto quelli contenenti più di un gruppo contenente ossigeno]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

Riassunto:

292229090. altri ammino-naftoli e altri ammino-fenoli, diversi da quelli contenenti più di un tipo di funzione ossigenata, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | C375025-100g |

5-\u200bChloro-\u200b2-\u200bphenoxyaniline |

93-67-4 | 100g |

$ 170.00 | 2022-04-28 | ||

| TRC | C375025-500g |

5-Chloro-2-phenoxyaniline |

93-67-4 | 500g |

$385.00 | 2023-05-18 | ||

| abcr | AB261258-5g |

2-Amino-4-chlorodiphenyl ether; . |

93-67-4 | 5g |

€83.40 | 2025-02-21 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801277-25g |

2-Amino-4-chlorophenyl phenyl ether |

93-67-4 | 97% | 25g |

¥168.00 | 2022-09-29 | |

| Fluorochem | 227943-25g |

5-Chloro-2-phenoxyaniline |

93-67-4 | 95% | 25g |

£63.00 | 2022-02-28 | |

| abcr | AB261258-5 g |

2-Amino-4-chlorodiphenyl ether; . |

93-67-4 | 5g |

€81.90 | 2023-04-27 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801277-100g |

2-Amino-4-chlorophenyl phenyl ether |

93-67-4 | 97% | 100g |

¥580.00 | 2022-01-11 | |

| Fluorochem | 227943-5g |

5-Chloro-2-phenoxyaniline |

93-67-4 | 95% | 5g |

£23.00 | 2022-02-28 | |

| TRC | C375025-50000mg |

5-Chloro-2-phenoxyaniline |

93-67-4 | 50g |

$178.00 | 2023-05-18 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2222-25G |

2-Amino-4-chlorodiphenyl Ether |

93-67-4 | >98.0%(GC) | 25g |

¥150.00 | 2024-04-15 |

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Urea derivatives and their use, European Patent Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Diglyme , Polyethylene glycol ; 0.5 h, rt → 100 °C

1.2 Reagents: Sodium hydroxide ; 100 °C → 125 °C; 240 min, 125 °C; 125 °C → 60 °C

1.3 Catalysts: Carbon , Iron chloride (FeCl3) Solvents: Ethanol , Water ; 120 min, rt → reflux

1.4 Reagents: Hydrazine hydrate (1:1) Catalysts: Benzyltriethylammonium chloride Solvents: Ethanol , Water ; 220 min, reflux; reflux → 40 °C

1.5 Reagents: Water ; 40 °C → 20 °C

1.2 Reagents: Sodium hydroxide ; 100 °C → 125 °C; 240 min, 125 °C; 125 °C → 60 °C

1.3 Catalysts: Carbon , Iron chloride (FeCl3) Solvents: Ethanol , Water ; 120 min, rt → reflux

1.4 Reagents: Hydrazine hydrate (1:1) Catalysts: Benzyltriethylammonium chloride Solvents: Ethanol , Water ; 220 min, reflux; reflux → 40 °C

1.5 Reagents: Water ; 40 °C → 20 °C

Riferimento

- A process for preparing amino-containing aromatic ethers, China, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 70 psi, rt

Riferimento

- Synthesis and evaluation of antipsychotic activity of 11-(4-aryl-1-piperazinyl)dibenz[b,f][1,4]oxazepines and their 8-chloro analogues, Heterocyclic Communications, 2007, 13(2-3), 165-172

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Acetic acid , Magnesium Solvents: Water ; rt → 100 °C; 0.5 h, 95 - 100 °C; 100 °C → 70 °C

1.2 70 °C → reflux; 1 h, reflux; reflux → 95 °C

1.3 Reagents: Iron ; 90 - 95 °C; 1 h, 95 °C → reflux; reflux → 80 °C; 80 °C; 1 h, 80 °C → reflux; 6 h, reflux; reflux → 70 °C

1.2 70 °C → reflux; 1 h, reflux; reflux → 95 °C

1.3 Reagents: Iron ; 90 - 95 °C; 1 h, 95 °C → reflux; reflux → 80 °C; 80 °C; 1 h, 80 °C → reflux; 6 h, reflux; reflux → 70 °C

Riferimento

- Preparation of polar brilliant red B, Pige Huagong, 2007, 24(3), 14-17

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Preparation of 1,6- and 1,8-naphthyridines as antiviral compounds for treatment of HCV infections, United States, , ,

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Preparation of 2-, 3-, 5-, 8-, 10- and/or 11-substituted dibenzoxazepine compounds, pharmaceutical compositions and methods for treating pain, United States, , ,

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: 1-Butanol ; heated

1.2 Solvents: 1-Butanol ; 1 h, heated

1.3 Reagents: Disodium sulfide Solvents: Tetrachloroethylene ; 8 h, 90 - 100 °C

1.2 Solvents: 1-Butanol ; 1 h, heated

1.3 Reagents: Disodium sulfide Solvents: Tetrachloroethylene ; 8 h, 90 - 100 °C

Riferimento

- Effective method of synthesis of 2-aryloxy-5-chloro-aminobenzene, Xinan Shifan Daxue Xuebao, 2006, 31(6), 84-86

Synthetic Routes 11

Condizioni di reazione

Riferimento

- Preparations of ω-aminosubstituted-acetamidodiphenyl ether derivatives and their pharmacological actions, Yakugaku Zasshi, 1978, 98(12), 1597-606

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 5 h, 90 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

Riferimento

- An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction, Nature Communications, 2023, 14(1),

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 16 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

Riferimento

- Preparation of 1,6- and 1,8-naphthyridines as antiviral compounds for treatment of HCV infections, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 16 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

Riferimento

- Antiviral compounds, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

Riferimento

- New spermine and spermidine derivatives as potent inhibitors of Trypanosoma cruzi trypanothione reductase, Bioorganic & Medicinal Chemistry, 1997, 5(7), 1249-1256

Synthetic Routes 17

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Catalysts: D-Glucopyranose, oligomeric, decyl octyl glycosides ; 100 °C → 120 °C; 240 min, 120 °C; 120 °C → 60 °C

1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Tetraethylammonium hydroxide , Sodium aluminate Solvents: Ethanol , Water ; 60 °C → reflux; 220 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Tetraethylammonium hydroxide , Sodium aluminate Solvents: Ethanol , Water ; 60 °C → reflux; 220 min, reflux

Riferimento

- Synthesis of 5-chloro-2-phenoxy aniline and Beta molecular sieve used for the same, China, , ,

Synthetic Routes 19

Synthetic Routes 20

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Raw materials

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Preparation Products

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Letteratura correlata

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

93-67-4 (5-\u200bChloro-\u200b2-\u200bphenoxyaniline) Prodotti correlati

- 2688-84-8(2-Phenoxyaniline)

- 139-59-3(4-Phenoxyaniline)

- 15268-07-2(3,3'-Oxydianiline)

- 24878-25-9(2,2'-Oxydianiline)

- 2657-87-6(3,4'-Diaminodiphenyl Ether)

- 6149-33-3(4-(4-Nitrophenoxy)aniline)

- 3586-12-7(3-Phenoxyaniline)

- 620-88-2(4-Nitrophenyl phenyl ether)

- 101-63-3(1-nitro-4-(4-nitrophenoxy)benzene)

- 101-80-4(Bis(p-aminophenyl) Ether)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93-67-4)5-\u200bChloro-\u200b2-\u200bphenoxyaniline

Purezza:99%

Quantità:100g

Prezzo ($):153.0